(2R)-2-(bromomethyl)-1,4-dioxane (2R)-2-(bromomethyl)-1,4-dioxane
Brand Name: Vulcanchem
CAS No.: 2287191-41-5
VCID: VC11565132
InChI:
SMILES:
Molecular Formula: C5H9BrO2
Molecular Weight: 181

(2R)-2-(bromomethyl)-1,4-dioxane

CAS No.: 2287191-41-5

Cat. No.: VC11565132

Molecular Formula: C5H9BrO2

Molecular Weight: 181

Purity: 95

* For research use only. Not for human or veterinary use.

(2R)-2-(bromomethyl)-1,4-dioxane - 2287191-41-5

Specification

CAS No. 2287191-41-5
Molecular Formula C5H9BrO2
Molecular Weight 181

Introduction

Structural and Chemical Properties

The molecular formula of (2R)-2-(bromomethyl)-1,4-dioxane is C5H9BrO2\text{C}_5\text{H}_9\text{BrO}_2, with a molecular weight of 195.05 g/mol. The 1,4-dioxane ring adopts a chair conformation, with the bromomethyl group occupying an equatorial position to minimize steric strain. This configuration enhances the compound’s stability while preserving its reactivity toward nucleophilic substitution reactions.

The presence of the bromine atom introduces significant polarity, resulting in a dipole moment of approximately 2.1 D. This property facilitates solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF), though the compound remains immiscible with water. Spectroscopic characterization reveals distinct signals in 1H^1\text{H}-NMR (e.g., a triplet at δ 3.7 ppm for the dioxane protons and a doublet at δ 3.4 ppm for the bromomethyl group).

Synthesis and Industrial Production

Bromination of 1,4-Dioxane Precursors

The synthesis of (2R)-2-(bromomethyl)-1,4-dioxane typically involves the bromination of 2-(hydroxymethyl)-1,4-dioxane using phosphorus tribromide (PBr3\text{PBr}_3) or hydrogen bromide (HBr\text{HBr}) under controlled conditions . A representative reaction pathway is:

2-(Hydroxymethyl)-1,4-dioxane+PBr3(2R)-2-(Bromomethyl)-1,4-dioxane+H3PO3\text{2-(Hydroxymethyl)-1,4-dioxane} + \text{PBr}_3 \rightarrow \text{(2R)-2-(Bromomethyl)-1,4-dioxane} + \text{H}_3\text{PO}_3

Industrial-scale production often employs continuous flow reactors to optimize yield (typically 70–85%) and minimize byproducts . For instance, copper(II) bromide (CuBr2\text{CuBr}_2) has been used as a catalyst in sealed-tube reactions at 175°C, achieving conversions exceeding 90% .

Enantioselective Synthesis

Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases, are critical for obtaining the (2R)-enantiomer with high enantiomeric excess (ee > 98%). Asymmetric catalysis using palladium complexes has also shown promise in small-scale syntheses.

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes facile nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium azide (NaN3\text{NaN}_3) yields 2-(azidomethyl)-1,4-dioxane, a precursor for click chemistry applications:

(2R)-2-(Bromomethyl)-1,4-dioxane+NaN3(2R)-2-(Azidomethyl)-1,4-dioxane+NaBr\text{(2R)-2-(Bromomethyl)-1,4-dioxane} + \text{NaN}_3 \rightarrow \text{(2R)-2-(Azidomethyl)-1,4-dioxane} + \text{NaBr}

Cross-Coupling Reactions

Applications in Organic Synthesis

Pharmaceutical Intermediates

(2R)-2-(Bromomethyl)-1,4-dioxane serves as a key intermediate in the synthesis of β-blockers and antiviral agents. Its chiral center ensures the enantiomeric purity of final products, which is critical for drug efficacy.

Polymer Chemistry

The compound acts as a crosslinking agent in epoxy resins, enhancing thermal stability and mechanical strength. Bromine’s flame-retardant properties further expand its utility in materials science .

Comparative Analysis with Structural Analogs

CompoundRing SizeFunctional GroupKey Differentiation
(2R)-2-(Bromomethyl)pyrrolidine5-memberedBromomethylNitrogen-containing ring; enhanced basicity
(2R)-2-(Bromomethyl)oxirane3-memberedBromomethylStrained epoxide ring; higher reactivity
(2R)-2-(Bromomethyl)oxetane4-memberedBromomethylIntermediate ring strain; balanced reactivity

The 1,4-dioxane backbone in (2R)-2-(bromomethyl)-1,4-dioxane provides a unique balance of stability and reactivity compared to smaller or heteroatom-containing rings.

Future Directions and Research Gaps

  • Catalytic Asymmetric Synthesis: Developing cost-effective catalysts for large-scale enantioselective production remains a priority.

  • Toxicological Studies: Comprehensive assessments of ecotoxicology and chronic exposure effects are urgently needed.

  • Advanced Materials: Exploring applications in conductive polymers and nanotechnology could unlock novel uses.

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